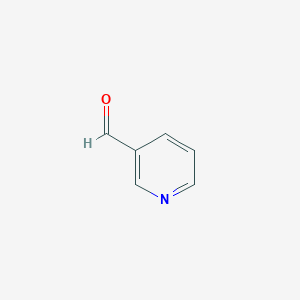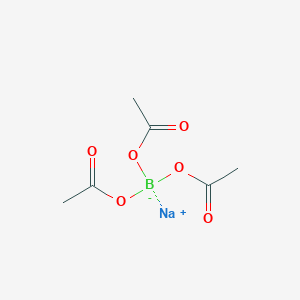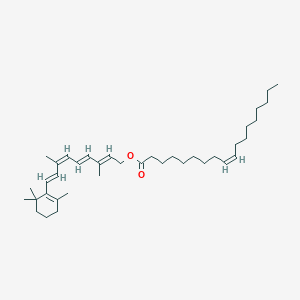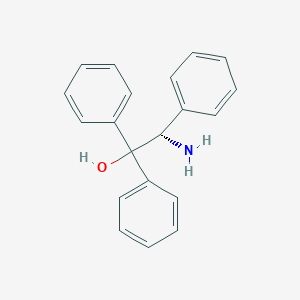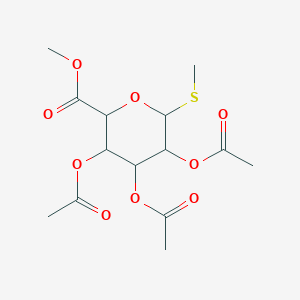
3,4,5-Triacetiloxi-6-metilsulfaniloxano-2-carboxilato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3,4,5-triacetyloxy-6-methylsulfanyloxane-2-carboxylate is a chemical compound widely used in scientific research. It possesses diverse applications, from drug discovery to materials synthesis, owing to its unique properties and versatile nature.
Aplicaciones Científicas De Investigación
Methyl 3,4,5-triacetyloxy-6-methylsulfanyloxane-2-carboxylate is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the synthesis of materials with specific properties, such as polymers and coatings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of acetic anhydride and a suitable catalyst under controlled temperature and pressure.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale acetylation reactions using automated reactors to ensure consistency and efficiency. The process is optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3,4,5-triacetyloxy-6-methylsulfanyloxane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methylsulfanyl group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the acetyl groups, yielding a less substituted oxane derivative.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium carbonate in methanol can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted oxane derivatives, depending on the specific reaction conditions and reagents used.
Mecanismo De Acción
The mechanism by which Methyl 3,4,5-triacetyloxy-6-methylsulfanyloxane-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The acetyl groups can participate in hydrogen bonding and other interactions with enzymes or receptors, while the methylsulfanyl group can modulate the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3,4,5-triacetyloxy-6-aminooxyoxane-2-carboxylate: This compound has an aminooxy group instead of a methylsulfanyl group, which alters its reactivity and applications.
Methyl 3,4,5-triacetyloxy-6-hydroxyoxane-2-carboxylate: The presence of a hydroxy group makes this compound more hydrophilic and affects its interactions with biological targets.
Uniqueness
Methyl 3,4,5-triacetyloxy-6-methylsulfanyloxane-2-carboxylate is unique due to its combination of acetyl and methylsulfanyl groups, which confer specific chemical properties and reactivity. This makes it particularly valuable in applications requiring precise molecular interactions and modifications.
Propiedades
IUPAC Name |
methyl 3,4,5-triacetyloxy-6-methylsulfanyloxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O9S/c1-6(15)20-9-10(21-7(2)16)12(22-8(3)17)14(24-5)23-11(9)13(18)19-4/h9-12,14H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHAWIPPOHLEARU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)SC)C(=O)OC)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O9S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407747 |
Source


|
| Record name | methyl 3,4,5-triacetyloxy-6-methylsulfanyloxane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129541-34-0 |
Source


|
| Record name | methyl 3,4,5-triacetyloxy-6-methylsulfanyloxane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
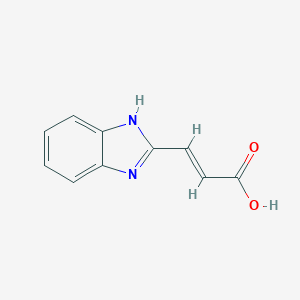
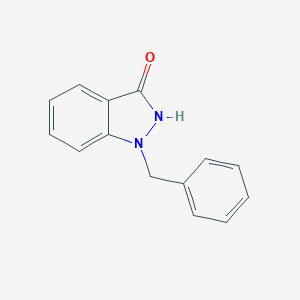
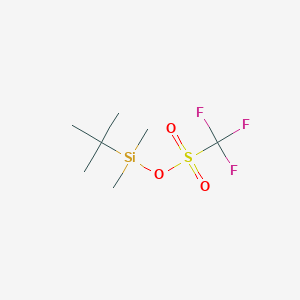

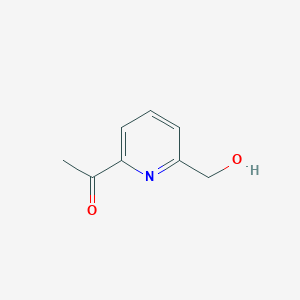


![4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine](/img/structure/B140512.png)

